D-Lyxofuranose

Description

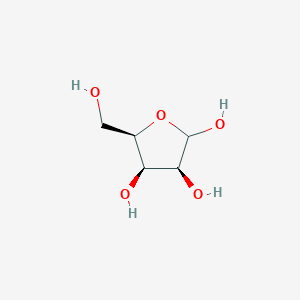

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-AGQMPKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465691 | |

| Record name | D-LYXOFURANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-20-7 | |

| Record name | D-LYXOFURANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Lyxofuranose: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxofuranose, a five-carbon aldose sugar in its furanose ring form, represents a key chiral building block in the synthesis of a variety of biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties.[1] As a C-2 epimer of D-ribofuranose and a C-4 epimer of D-xylofuranose, its unique stereochemistry offers distinct opportunities for the design and synthesis of novel therapeutic agents and complex carbohydrates. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, glycobiology, and drug development.

Chemical Structure and Identification

This compound exists as two anomers in solution, α-D-Lyxofuranose and β-D-Lyxofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).

Structure of Anomers

-

α-D-Lyxofuranose: The anomeric hydroxyl group is on the opposite side of the ring from the C4 substituent (-CH₂OH).

-

β-D-Lyxofuranose: The anomeric hydroxyl group is on the same side of the ring as the C4 substituent (-CH₂OH).[2]

Chemical Identifiers

A summary of the key chemical identifiers for both α and β anomers of this compound is provided in the table below for easy reference and unambiguous identification in chemical databases and literature.

| Identifier | α-D-Lyxofuranose | β-D-Lyxofuranose |

| IUPAC Name | (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[3] | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[2] |

| CAS Number | 25545-04-4[3] | 7687-39-0[2] |

| Molecular Formula | C₅H₁₀O₅[3] | C₅H₁₀O₅[2] |

| Molecular Weight | 150.13 g/mol [3] | 150.13 g/mol [2] |

| SMILES String | C([C@@H]1--INVALID-LINK--O)O">C@@HO)O[3] | C([C@@H]1--INVALID-LINK--O)O">C@HO)O |

| InChI Key | HMFHBZSHGGEWLO-STGXQOJASA-N[3] | HMFHBZSHGGEWLO-MGCNEYSASA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical and biological systems. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

| Property | Value | Notes |

| Melting Point | Not available | - |

| Boiling Point | 375.4 ± 42.0 °C (Predicted)[4] | Prediction based on computational modeling. |

| Density | 1.681 ± 0.06 g/cm³ (Predicted)[4] | Prediction based on computational modeling. |

| Solubility | Soluble in DMSO.[5] | Experimental data in other solvents is limited. |

| Optical Rotation | Not available | Specific rotation data is not readily found. |

| pKa | 12.16 ± 0.70 (Predicted)[4] | Prediction based on computational modeling. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and biological properties of this compound are essential for reproducible research. Below are generalized methodologies for key experimental procedures.

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives, particularly nucleoside analogues, often starts from D-lyxose. A general synthetic workflow is outlined below.

Protocol:

-

Protection: The hydroxyl groups of D-lyxose are protected, commonly through acetylation using acetic anhydride in the presence of a catalyst, to form an activated sugar derivative like 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.[1]

-

Glycosylation: The activated this compound is coupled with a heterocyclic base (nucleobase or analogue) in a glycosylation reaction. This step is crucial for forming the nucleoside.[1]

-

Deprotection: The protecting groups are removed to yield the final nucleoside analogue.[1]

-

Purification: The final product is purified using techniques such as column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound and its derivatives.

-

¹H NMR: Provides information on the proton environment, including anomeric configuration and ring conformation.

-

¹³C NMR: Used to identify the carbon skeleton of the molecule. Computational studies have been performed to predict ¹³C NMR chemical shifts for α-D-lyxofuranose.[6]

-

2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound derivatives. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can be used to determine the absolute configuration, bond lengths, bond angles, and crystal packing of this compound and its derivatives.[1]

References

- 1. alpha-D-Lyxofuranose|CAS 25545-04-4|Research Chemical [benchchem.com]

- 2. beta-D-Lyxofuranose | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-D-Lyxofuranose | C5H10O5 | CID 12312598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 532-20-7,this compound (9CI) | lookchem [lookchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Computational studies of 13C NMR chemical shifts of saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of D-Lyxofuranose: A Technical Guide for Researchers

Abstract

D-Lyxofuranose, a furanose form of the rare pentose sugar D-lyxose, holds a subtle yet significant position in cellular biochemistry and stands as a molecule of interest in the development of novel therapeutics. While not as ubiquitous as other monosaccharides, its biological relevance is primarily defined by its role as an intermediate in enzymatic pathways and as a chiral precursor for the synthesis of bioactive compounds. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its metabolic context, enzymatic regulation, and its application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this rare sugar.

Introduction

This compound is the five-membered ring structure of D-lyxose, a C'-2 epimer of D-xylose. Although D-lyxose and its furanose isomer are not central components of mainstream metabolic pathways, their presence and metabolism have been identified in various microorganisms. The biological importance of this compound is intrinsically linked to the metabolic fate of D-lyxose. Key to this is the enzyme D-lyxose isomerase, which connects D-lyxose metabolism to the pentose phosphate pathway. Furthermore, the unique stereochemistry of D-lyxose makes it a valuable chiral starting material for the synthesis of nucleoside analogs and other molecules with therapeutic potential, including immune stimulants and anti-tumor agents.[1]

Biosynthesis and Metabolism

The primary route for the formation of D-lyxose, and by extension this compound, in biological systems is through the enzymatic isomerization of D-xylulose, a key intermediate in the pentose phosphate pathway.

Enzymatic Production of D-Lyxose

D-lyxose can be produced from D-glucose through a multi-step microbial and enzymatic process.[2] This pathway involves the conversion of D-glucose to D-arabitol, followed by oxidation to D-xylulose, and finally isomerization to D-lyxose.[2]

The Role of D-Lyxose Isomerase

D-lyxose isomerase (EC 5.3.1.15) is a pivotal enzyme that catalyzes the reversible isomerization between D-xylulose and D-lyxose.[3] This enzyme links the metabolism of D-lyxose to the pentose phosphate pathway.[1] Some D-lyxose isomerases also exhibit activity towards other substrates, such as the isomerization of D-mannose to D-fructose.[1][3]

Quantitative Data

The study of this compound's biological role is significantly informed by the kinetic parameters of the enzymes that act upon its parent sugar, D-lyxose.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Source Organism |

| D-Lyxose Isomerase | D-Lyxose | 74 | 338 | Thermofilum sp. |

Table 1: Kinetic parameters of D-Lyxose Isomerase from Thermofilum sp.[1]

Experimental Protocols

Assay for D-Lyxose Isomerase Activity

This protocol provides a general method for determining the activity of D-lyxose isomerase.

Principle: The isomerization of D-lyxose to D-xylulose is measured. The resulting ketose can be quantified using a colorimetric method, such as the cysteine-carbazole-sulfuric acid method.

Materials:

-

Purified D-lyxose isomerase

-

D-lyxose solution (e.g., 100 mM)

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)

-

Cysteine hydrochloride solution (0.1%)

-

Carbazole solution (0.12% in ethanol)

-

Concentrated sulfuric acid

-

D-xylulose standard solutions

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and D-lyxose solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 95°C for the Thermofilum sp. enzyme).[1]

-

Initiate the reaction by adding a known amount of D-lyxose isomerase.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

To the stopped reaction mixture, add the cysteine hydrochloride and carbazole solutions.

-

Carefully add concentrated sulfuric acid and incubate to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Determine the concentration of D-xylulose produced by comparing the absorbance to a standard curve prepared with D-xylulose.

-

Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Analytical Detection of this compound

The detection and quantification of this compound in biological samples can be achieved using chromatographic techniques coupled with mass spectrometry.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) can be used for the sensitive and selective detection of this compound. For GC-MS analysis, a derivatization step is required to increase the volatility of the sugar.

Generalized LC-MS/MS Protocol:

-

Sample Preparation: Extract the sugar from the biological matrix using methods such as protein precipitation or solid-phase extraction.

-

Chromatographic Separation: Separate this compound from other isomers and matrix components using a suitable liquid chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).

-

Mass Spectrometric Detection: Detect and quantify the analyte using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Generalized GC-MS Protocol:

-

Sample Preparation and Derivatization: Extract the sugar from the biological matrix. Chemically derivatize the polar hydroxyl groups to form more volatile silyl ethers.

-

Chromatographic Separation: Separate the derivatized this compound using a gas chromatography column.

-

Mass Spectrometric Detection: Detect and quantify the analyte using a mass spectrometer.

Role in Drug Development

D-lyxose, and by extension its furanose form, serves as a valuable chiral building block in the synthesis of various therapeutic agents. Its defined stereochemistry is crucial for the biological activity of the resulting molecules.

Applications include:

-

Nucleoside Analogues: The lyxofuranose scaffold is a key component in the synthesis of nucleoside analogues with potential antiviral and anticancer properties.

-

Immune Stimulants: D-lyxose is a precursor for the synthesis of α-galactosylceramide, a potent immune stimulant.[1]

-

Anti-tumor Agents: Derivatives of D-lyxose have been investigated for their potential as anti-tumor agents.[1]

Conclusion

The biological role of this compound is primarily understood through the lens of its parent sugar, D-lyxose. Its significance lies in its connection to the pentose phosphate pathway via D-lyxose isomerase and its utility as a chiral starting material for the synthesis of high-value bioactive molecules. While direct evidence of this compound in major signaling pathways or as a component of complex glycans in higher organisms is limited, its unique stereochemistry and metabolic context make it a compelling subject for further research, particularly in the fields of enzymology, metabolic engineering, and medicinal chemistry. Future investigations into the natural occurrence and specific functions of this compound-containing structures may unveil novel biological roles and therapeutic opportunities.

References

- 1. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pentose: A Technical Guide to D-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Lyxofuranose, a furanose form of the rare pentose sugar D-lyxose. While its presence in nature is limited, its unique stereochemistry makes it a molecule of significant interest in glycobiology and as a chiral building block for the synthesis of biologically active compounds, including nucleoside analogues with therapeutic potential.

Discovery and Synthesis: A Historical Perspective

The history of D-lyxose, the parent sugar of this compound, is intertwined with the extensive research into the stereochemistry of sugars in the early 20th century. While the Finnish scientist Koch first isolated its epimer, D-xylose, from wood in 1881, the specific first synthesis of D-lyxose is not attributed to a single individual due to the concurrent and overlapping efforts of many chemists in the field of carbohydrate chemistry during that era.[1][2] The synthesis of D-lyxose and its derivatives, including this compound, has been a subject of ongoing research, often driven by the need for chiral precursors in the development of pharmaceuticals.[3]

Natural Sources and Abundance

D-lyxose is considered a rare sugar and is not found in abundance in its free form in nature.[4] However, it is a known constituent of certain natural products, most notably as a component of bacterial glycolipids.[5]

Table 1: Natural Sources of D-Lyxose

| Source Category | Specific Source | Form | Abundance |

| Bacteria | Mycobacterium species | Component of glycolipids | Quantitative data not readily available in the literature. |

| Plants | Hemicellulose of woods (e.g., birch) and other plant materials (e.g., corn cobs) | D-xylose is abundant; D-lyxose is rare. | Primarily contains D-xylose, with reports of up to 30% xylan content in some plants.[2] Specific quantitative data for D-lyxose in these sources is not available. |

It is important to note that while plant-based materials are rich sources of the C-2 epimer, D-xylose, they are not significant natural sources of D-lyxose. The primary natural occurrence of D-lyxose is within the complex cell wall structures of bacteria like Mycobacterium.

Experimental Protocols

General Protocol for the Isolation of Monosaccharides from a Natural Source

This protocol outlines a general methodology for the extraction and isolation of monosaccharides from a biological matrix. It can be adapted for the specific isolation of D-lyxose from bacterial sources such as Mycobacterium.

Objective: To isolate and purify D-lyxose from bacterial cell mass.

Materials:

-

Bacterial cell pellet (e.g., Mycobacterium smegmatis)

-

Chloroform

-

Methanol

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Anion and cation exchange resins

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., amino-propyl bonded silica)

-

Rotary evaporator

-

Lyophilizer

-

Centrifuge and appropriate tubes

-

Glassware for extraction and hydrolysis

Methodology:

-

Lipid Extraction:

-

The bacterial cell pellet is subjected to a series of extractions with chloroform/methanol/water mixtures to isolate the glycolipids.

-

-

Hydrolysis:

-

The isolated glycolipid fraction is hydrolyzed using an acid, such as 2M Trifluoroacetic acid (TFA), at 100°C for 4 hours to cleave the glycosidic bonds and release the constituent monosaccharides.[6]

-

-

Neutralization and Desalting:

-

The acidic hydrolysate is neutralized and desalted using anion and cation exchange resins.

-

-

Purification by Chromatography:

-

The resulting monosaccharide mixture is separated using column chromatography or High-Performance Liquid Chromatography (HPLC). An amino-propyl bonded silica column with an acetonitrile/water mobile phase is commonly used for sugar separations.

-

-

Identification and Quantification:

-

Fractions are collected and analyzed for the presence of D-lyxose. Identification can be confirmed by comparison of retention times with an authentic standard and by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) of the derivatized sugar.

-

Quantification can be performed using a calibrated HPLC method with a suitable detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD).[7]

-

Enzymatic Production of D-Lyxose

Due to its rarity in nature, enzymatic synthesis represents a viable alternative for obtaining D-lyxose.

Objective: To produce D-lyxose from D-xylulose using a D-lyxose isomerase.

Principle: D-lyxose isomerase (EC 5.3.1.15) catalyzes the reversible isomerization of D-xylulose to D-lyxose.

Materials:

-

D-xylulose substrate

-

Purified D-lyxose isomerase (e.g., from Cohnella laevoribosii)[8]

-

Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)

-

Metal cofactor (e.g., MnCl₂)

-

Incubator

-

HPLC system for monitoring the reaction and quantifying the product.

Methodology:

-

A reaction mixture is prepared containing the D-xylulose substrate, the purified D-lyxose isomerase, and the required metal cofactor in the appropriate buffer.

-

The reaction is incubated at the optimal temperature for the enzyme (e.g., 60-70°C for the enzyme from C. laevoribosii).[8]

-

The reaction is monitored over time by taking aliquots and analyzing the conversion of D-xylulose to D-lyxose by HPLC.

-

Once equilibrium is reached or the desired conversion is achieved, the reaction is stopped, and the D-lyxose is purified from the reaction mixture using chromatographic techniques. One study reported a conversion of about 70% of D-xylulose to D-lyxose.[9]

Metabolic and Signaling Pathways

Currently, there is no evidence to suggest that this compound acts as a direct signaling molecule to initiate a specific signaling cascade. Its biological role appears to be primarily metabolic, where it can be converted into an intermediate of the pentose phosphate pathway.

Metabolic Fate of D-Lyxose

The metabolism of D-lyxose involves its isomerization to D-xylulose, a reaction catalyzed by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway for the production of NADPH and the precursor for nucleotide biosynthesis.

Experimental Workflow for Studying D-Lyxose Metabolism

The following workflow can be employed to investigate the metabolic fate of D-lyxose in a microorganism.

Conclusion

This compound remains a relatively understudied monosaccharide due to its low natural abundance. However, its unique stereochemical properties and its role as a precursor in the synthesis of high-value compounds ensure its continued importance in research and development. Advances in enzymatic synthesis and metabolic engineering may provide more accessible routes to this rare sugar, paving the way for a deeper understanding of its biological functions and the exploration of its full therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. Xylose - Wikipedia [en.wikipedia.org]

- 3. Synthesis of [alpha]-D-xylose-1-C14 and [beta]-D-lyxose-1-C14 - Horace S. Isbell - Google ブックス [books.google.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lyxose - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Anomers of D-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical features of D-lyxofuranose, with a particular focus on its anomeric forms. It details the structural characteristics that define this important monosaccharide and presents experimental methodologies for its characterization, catering to the needs of researchers in carbohydrate chemistry and drug discovery.

Core Stereochemistry of this compound

This compound is a pentose monosaccharide, meaning it is a sugar with five carbon atoms that exists in a five-membered ring structure known as a furanose ring. The "D" designation in its name indicates the configuration of the chiral center furthest from the anomeric carbon (C4 in the furanose form). In this compound, the hydroxyl group on C4 is on the same side as the exocyclic CH2OH group in the Fischer projection of its open-chain form, D-lyxose.

The stereochemistry of the hydroxyl groups on the furanose ring is crucial for its chemical properties and biological activity. In this compound, the hydroxyl groups at C2 and C3 are on opposite sides of the ring relative to the hydroxyl group at C1 in the β-anomer. Specifically, the IUPAC name for β-D-lyxofuranose is (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The stereochemistry at C2, C3, and C4 defines the "lyxo" configuration.

Anomers of this compound: α and β Forms

The formation of the furanose ring from the open-chain form of D-lyxose creates a new chiral center at the anomeric carbon (C1). This results in the formation of two diastereomers known as anomers: α-D-lyxofuranose and β-D-lyxofuranose. These anomers differ only in the configuration of the hydroxyl group at C1.

-

α-D-Lyxofuranose : In the α-anomer, the hydroxyl group at the anomeric carbon is on the opposite side of the ring from the CH2OH group at C4. The IUPAC name for α-D-lyxofuranose is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.

-

β-D-Lyxofuranose : In the β-anomer, the hydroxyl group at the anomeric carbon is on the same side of the ring as the CH2OH group at C4.

In aqueous solution, D-lyxose exists in equilibrium with its various cyclic forms, including the α and β furanose and pyranose anomers. While the pyranose forms are generally more stable, the furanose forms are important intermediates and are found in various biologically significant molecules, such as nucleoside analogues. One study found that in an aqueous solution of D-lyxose, the α-anomer is the most populated species.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the anomers of this compound.

| Property | α-D-Lyxofuranose | β-D-Lyxofuranose | Reference |

| Molecular Formula | C5H10O5 | C5H10O5 | |

| Molecular Weight | 150.13 g/mol | 150.13 g/mol | |

| CAS Number | 25545-04-4 | 7687-39-0 | |

| IUPAC Name | (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |

Experimental Protocols for Anomer Characterization

The determination of the stereochemistry and the differentiation of anomers of this compound are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of carbohydrates in solution. The anomeric configuration can be determined by analyzing the coupling constants between protons on the furanose ring, particularly the coupling constant between H1 and H2 (³J(H1,H2)).

Generalized Protocol for ¹H NMR Analysis of this compound Anomers:

-

Sample Preparation : Dissolve a sample of D-lyxose in deuterium oxide (D₂O) to allow for mutarotation and to avoid the large solvent peak of water.

-

Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. For complex spectra with overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to assign the proton signals. A more advanced technique, 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition), can be used to obtain individual spectra of different anomers in a mixture, though this is more applicable to fluorinated sugar analogues.

-

Spectral Analysis :

-

Anomeric Proton Chemical Shift : The chemical shift of the anomeric proton (H1) is typically downfield from the other sugar protons. In many furanoses, the anomeric proton of the α-anomer is shifted downfield relative to the β-anomer.

-

³J(H1,H2) Coupling Constant : The magnitude of the ³J(H1,H2) coupling constant is diagnostic of the dihedral angle between H1 and H2, and thus the anomeric configuration.

-

For α-furanoses (1,2-cis relationship), the ³J(H1,H2) coupling constant is typically in the range of 3–5 Hz.

-

For β-furanoses (1,2-trans relationship), the ³J(H1,H2) coupling constant is generally smaller, around 0–2 Hz.

-

-

-

NOE Spectroscopy : Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons. For this compound, NOE correlations between H1 and other protons on the ring can help to confirm the anomeric configuration and the overall conformation of the furanose ring.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the furanose ring.

Generalized Workflow for X-ray Crystallography of this compound Derivatives:

-

Crystal Growth : Grow single crystals of a this compound derivative suitable for X-ray diffraction. Obtaining crystals of the underivatized sugar can be challenging.

-

Data Collection : Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement : Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Structural Analysis : Analyze the resulting structure to determine the precise stereochemistry at each chiral center, the conformation of the furanose ring (e.g., envelope or twist conformation), and the packing of the molecules in the crystal lattice. While no crystal structure for underivatized this compound is readily available, the structure of a derivative has been determined, confirming the configuration at C5.

Visualizations

The following diagrams illustrate the key structures and relationships discussed in this guide.

Caption: Equilibrium between the open-chain and furanose forms of D-Lyxose.

Caption: Relationship between the anomeric carbon and the two anomers.

Caption: Workflow for the NMR-based identification of this compound anomers.

An In-depth Technical Guide to the Physical and Chemical Properties of D-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxofuranose, a pentose sugar, is a critical building block in the synthesis of various biologically active molecules, most notably nucleoside analogues with potential therapeutic applications. As the furanose form of D-lyxose, its unique stereochemistry offers a valuable chiral pool for asymmetric synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical relationships and synthetic pathways.

Physical Properties of this compound

The physical properties of this compound are fundamental to its handling, characterization, and application in synthetic chemistry. While some experimental data for the free sugar is limited, predicted values and data for its anomers and derivatives provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| Appearance | Solid powder (for anomers) | [3][4] |

| Melting Point | Data not available for the free furanose form. Related monosaccharides like D-glucose and D-fructose melt around 146°C and 103-105°C, respectively. | [3] |

| Boiling Point (Predicted) | 375.4 ± 42.0 °C | [1] |

| Density (Predicted) | 1.681 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in DMSO. As a polyhydroxy compound, it is expected to be soluble in water. | [3][4][5] |

| Optical Rotation ([α]D) | Data for the specific furanose form is not readily available. The direction and magnitude of optical rotation are highly dependent on the anomeric form (α or β) and the ring structure (furanose or pyranose). |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a cyclic hemiacetal, with the hydroxyl groups and the anomeric carbon being the primary sites of chemical modification.

-

Anomerism: In solution, D-lyxose exists in equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose structures. The furanose form exists as two anomers, α-D-lyxofuranose and β-D-lyxofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).[6]

-

Glycosylation: The anomeric hydroxyl group is reactive and can be replaced by various nucleophiles to form glycosides. This reaction is fundamental to the synthesis of nucleoside analogues, where a nitrogenous base is attached to the anomeric carbon.[7]

-

Esterification and Etherification: The hydroxyl groups of this compound can be readily converted to esters (e.g., acetates) and ethers to protect them during synthetic transformations or to modify the molecule's properties. Acetylation is a common first step in nucleoside synthesis to activate the sugar.[7]

-

Oxidation and Reduction: The aldehyde group in the open-chain form of D-lyxose can be oxidized to a carboxylic acid or reduced to a primary alcohol. The hydroxyl groups can also undergo selective oxidation.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

A small, dry sample of the crystalline this compound anomer is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8] A sharp melting point range is indicative of a pure compound.

Determination of Solubility

The solubility of this compound in various solvents is crucial for its use in reactions and for purification.

Methodology (Gravimetric Analysis):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) at a specific temperature.

-

The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient time to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated in terms of grams per 100 mL of solvent.[1]

Determination of Specific Rotation (Polarimetry)

Optical activity is a defining characteristic of chiral molecules like this compound.

Methodology:

-

A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

A polarimeter is calibrated using the pure solvent (blank).

-

The prepared solution is placed in a sample tube of a known path length (l, in decimeters).

-

Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.

-

The observed angle of rotation (α) is measured.

-

The specific rotation [α]D is calculated using the formula: [α]D = α / (l × c).[9][10]

Synthesis of α-D-Lyxofuranosyl Benzimidazoles

This protocol outlines a general procedure for the synthesis of nucleoside analogues, a key application of this compound.[7]

Methodology:

-

Acetylation of D-Lyxose: D-lyxose is treated with an acetylating agent, such as acetic anhydride in the presence of a catalyst, to protect the hydroxyl groups and form 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.

-

Condensation (Glycosylation): The acetylated this compound is then condensed with a heterocyclic base (e.g., a substituted benzimidazole) in the presence of a Lewis acid catalyst. This reaction forms the N-glycosidic bond.[7]

-

Deprotection: The acetyl protecting groups are removed from the sugar moiety, typically by treatment with a base such as methanolic ammonia, to yield the final nucleoside analogue.[7]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of this compound and its derivatives.

Methodology:

-

A small sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and correlation signals in the spectra are analyzed to determine the connectivity of atoms, the stereochemistry of the chiral centers, and the conformation of the furanose ring.[11][12]

Visualizations

Equilibrium of D-Lyxose in Solution

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. scribd.com [scribd.com]

- 3. hplmachining.com [hplmachining.com]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. westlab.com [westlab.com]

- 9. Virtual Labs [cds-iiith.vlabs.ac.in]

- 10. cdn.pasco.com [cdn.pasco.com]

- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

D-Lyxofuranose CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Lyxofuranose, a pentose sugar of significant interest in carbohydrate chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and its role as a synthetic building block, particularly in the development of novel therapeutics.

Core Chemical Identity

This compound is the five-membered ring isomer of the aldopentose sugar D-lyxose. In aqueous solution, D-lyxose exists in equilibrium between its open-chain form and its cyclic furanose and pyranose structures, with the furanose form being a significant contributor. The anomeric carbon in the furanose ring gives rise to two stereoisomers: α-D-Lyxofuranose and β-D-Lyxofuranose.

| Identifier | Value |

| Molecular Formula | C₅H₁₀O₅ |

| Molecular Weight | 150.13 g/mol |

| General CAS Number | 532-20-7[1] |

| α-D-Lyxofuranose CAS | 25545-04-4 |

| β-D-Lyxofuranose CAS | 7687-39-0 |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely published. The data presented below is a combination of available experimental data and predicted values. It is soluble in DMSO.

| Property | Value | Data Type |

| Boiling Point | 375.4 ± 42.0 °C | Predicted |

| Density | 1.681 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in DMSO | Experimental |

Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectral data has been reported for α-D-Lyxofuranose.

Experimental Protocols

While a detailed, standalone synthesis protocol for this compound is not commonly published, its preparation is a fundamental step in the synthesis of its derivatives. The general approach involves the use of D-lyxose as the starting material, which itself can be synthesized from more common sugars like D-arabinose. The cyclization to the furanose form is a spontaneous process in solution.

General Synthetic Strategy for D-Lyxofuranoside Derivatives:

A common synthetic route for producing derivatives of this compound for applications such as antiviral drug development involves a multi-step process.[2] This strategy is crucial for creating nucleoside analogs where the sugar moiety is this compound.

-

Protection of Hydroxyl Groups: The hydroxyl groups of D-lyxose are first protected, typically through acetylation, to form 1,2,3,5-tetra-O-acetyl-D-lyxofuranose. This step enhances the solubility of the sugar in organic solvents and activates the anomeric carbon for the subsequent glycosylation reaction.

-

Glycosylation: The protected this compound is then coupled with a heterocyclic base (a nucleobase or an analog) in a glycosylation reaction. This step forms the crucial bond between the sugar and the base.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Biological Significance and Applications in Drug Development

This compound is a key structural component of some natural products and serves as a versatile chiral building block in the synthesis of biologically active molecules.[2] Its primary significance in drug development is in the synthesis of nucleoside analogs with potential therapeutic activities.

Antiviral Activity of D-Lyxofuranosyl Nucleosides:

Several studies have focused on the synthesis and biological evaluation of nucleoside analogs containing this compound. For instance, certain 2-substituted α-D-lyxofuranosyl benzimidazoles have demonstrated activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.

It is important to note that the biological activity is associated with the derivative, not the unmodified this compound. The sugar itself is not known to be a signaling molecule or to have a direct role in metabolic pathways.

Logical Workflow: Synthesis of D-Lyxofuranoside Nucleosides

The following diagram illustrates the general workflow for the synthesis of D-Lyxofuranoside nucleosides, a key application of this compound in drug development.

Caption: Synthetic workflow for D-Lyxofuranoside nucleoside analogs.

References

An In-depth Technical Guide to the Furanose Form of D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a pentose monosaccharide, is a key building block in the synthesis of various biologically active molecules, including antiviral and antitumor agents.[1] Like other aldopentoses, D-lyxose exists in equilibrium between its open-chain and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. While the pyranose form is predominant in aqueous solutions, a comprehensive understanding of the furanose form is crucial for researchers in drug development and carbohydrate chemistry due to its potential role in the biological activity and as a synthetic intermediate.[1][2] This guide provides a detailed technical overview of the furanose form of D-lyxose, focusing on its structural characteristics, quantitative analysis, and the experimental protocols for its study.

Structural Conformation of D-Lyxofuranose

The furanose form of D-lyxose, this compound, is a five-membered ring formed by the intramolecular hemiacetal formation between the aldehyde group at C1 and the hydroxyl group at C4. This cyclization results in the formation of a new chiral center at C1, the anomeric carbon, giving rise to two anomers: α-D-lyxofuranose and β-D-lyxofuranose.[3]

The conformation of the furanose ring is not planar and is typically described by a pseudorotational itinerary, with two common puckered conformations being the envelope (E) and twist (T) forms. Computational studies on methyl α-D-lyxofuranoside have been performed to understand the conformational space of the this compound ring. These studies, using density functional theory, have identified several low-energy conformers, highlighting the flexibility of the furanose ring.[4][5]

Quantitative Analysis of D-Lyxose in Solution

In aqueous solution, D-lyxose exists as an equilibrium mixture of its different isomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of these anomers. Studies have shown that D-lyxose predominantly exists in the pyranose form.

| Anomer | Percentage in D2O at 298 K |

| α-D-lyxopyranose | 66% (±5%) |

| β-D-lyxopyranose | 34% (±5%) |

| This compound (α and β) | <1% |

| Open-chain form | Trace amounts |

Table 1: Equilibrium composition of D-lyxose anomers in deuterium oxide (D2O) at 298 K as determined by 1H NMR spectroscopy.[2]

While the furanose forms are minor components at equilibrium, their transient formation and reactivity can be significant in certain chemical reactions and biological processes.

Experimental Protocols

NMR Spectroscopy for Anomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for identifying and quantifying the different anomers of D-lyxose in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 10-20 mg of D-lyxose in 0.5 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution of anomeric proton signals.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For quantitative analysis, ensure complete relaxation of the nuclei between scans.

-

Spectral Analysis: Identify the signals corresponding to the anomeric protons (H-1) and carbons (C-1) of the α- and β-pyranose and furanose forms based on their characteristic chemical shifts and coupling constants. Integration of the anomeric proton signals allows for the determination of the relative abundance of each anomer.[2]

Typical Chemical Shifts for D-Lyxose Anomers in D₂O:

| Anomer | C1 Chemical Shift (ppm) | H1 Chemical Shift (ppm) |

| α-D-lyxopyranose | ~95.5 | ~5.2 |

| β-D-lyxopyranose | ~95.9 | ~4.6 |

| α-D-lyxofuranose | Not reported in detail | Not reported in detail |

| β-D-lyxofuranose | Not reported in detail | Not reported in detail |

Table 2: Approximate ¹³C and ¹H NMR chemical shifts for the anomeric center of D-lyxose anomers in D₂O. Note that the signals for the furanose forms are often too low in intensity to be accurately assigned in a standard 1D spectrum of an equilibrium mixture.

Synthesis of this compound Derivatives

The synthesis of specific this compound derivatives is essential for studying their biological activities and for use as synthetic intermediates.

Example Protocol: Synthesis of Methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside

This protocol describes a multi-step synthesis starting from a protected D-allofuranose to yield a D-lyxofuranoside derivative.

-

Starting Material: 1,2:5,6-di-O-isopropylidine-α-D-allofuranose.

-

Key Steps: The synthesis involves a series of protection, deprotection, and fluorination steps. The introduction of the fluorine atoms often requires specific reagents like diethylaminosulfur trifluoride (DAST).

-

Purification: Purification at each step is typically achieved through column chromatography on silica gel.

-

Characterization: The structure of the final product and intermediates is confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[6]

Logical Workflow for Carbohydrate Analysis

The following diagram illustrates a general workflow for the analysis of a carbohydrate like D-lyxose, from sample preparation to structural elucidation and quantitative analysis.

Conclusion

While the furanose form of D-lyxose is a minor component in the equilibrium mixture in solution, its unique structural features and potential as a synthetic precursor make it an important subject of study for carbohydrate chemists and drug development professionals. The methodologies outlined in this guide, particularly high-field NMR spectroscopy and specific synthetic protocols, are essential tools for the detailed characterization of this compound and its derivatives. Further research into the specific biological roles of this compound-containing molecules may reveal novel therapeutic opportunities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. addi.ehu.es [addi.ehu.es]

- 3. Cas 532-20-7,this compound (9CI) | lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a 2,3-dideoxy-2,3-difluorofuranose with the D-lyxo configuration. An intramolecular rearrangement of methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside observed during the attempted synthesis of 1-(2,3-dideoxy-2,3-difluoro-beta-D-lyxofuranosyl)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Initial Studies on D-Lyxofuranose and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxofuranose, a pentose sugar, and its derivatives have emerged as a significant scaffold in medicinal chemistry. The unique stereochemistry of the lyxofuranose ring allows for the synthesis of nucleoside and iminosugar analogues with diverse biological activities. Initial investigations have primarily focused on their potential as antiviral agents and enzyme inhibitors. This technical guide provides a comprehensive overview of the foundational studies on this compound derivatives, detailing their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available sugars like D-lyxose or D-ribose, which are then subjected to a series of chemical transformations to introduce desired functional groups and to construct the furanose ring.

Synthesis of Lyxofuranosyl Benzimidazole Nucleosides

A notable class of this compound derivatives are the benzimidazole nucleosides, which have been investigated for their antiviral properties. The general synthetic approach involves the condensation of a protected this compound derivative with a substituted benzimidazole.[1]

Experimental Protocol: Synthesis of 2-Substituted α-D-lyxofuranosyl Benzimidazoles [1]

-

Protection of D-Lyxose: D-lyxose is first peracetylated to protect the hydroxyl groups, typically yielding 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.

-

Glycosylation: The protected lyxofuranose is then condensed with a substituted benzimidazole, such as 2,5,6-trichlorobenzimidazole, in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the nucleoside linkage. This reaction typically yields the α-anomer as the major product.

-

Deprotection: The acetyl protecting groups are removed using standard conditions, such as treatment with methanolic ammonia, to yield the free nucleoside.

-

Functionalization: The 2-position of the benzimidazole ring can be further modified. For example, a 2-chloro substituent can be displaced with various amines (e.g., methylamine, cyclopropylamine, isopropylamine) to generate a library of analogues. Thioether derivatives can be prepared by condensing the protected sugar with a benzimidazole-2-thione followed by alkylation.[1]

Synthesis of 4-Amino-4,5-dideoxy-L-lyxofuranose Derivatives as Fucosidase Inhibitors

Iminosugar derivatives of lyxofuranose have shown potent inhibitory activity against glycosidases. A key intermediate in the synthesis of these compounds is a nitrone derived from D-ribose.[2]

Experimental Protocol: Synthesis of 4-Amino-4,5-dideoxy-L-lyxofuranose [2]

-

Nitrone Formation: D-ribose is converted to a 4,5-dideoxy-4-hydroxylamino-3,4-O-isopropylidene-L-lyxofuranose nitrone.

-

Hydrolysis: The nitrone is then hydrolyzed with aqueous sulfur dioxide to yield the target 4-amino-4,5-dideoxy-L-lyxofuranose.[2]

-

Cycloaddition for Iminosugar Analogues: Alternatively, the nitrone can undergo 1,3-dipolar cycloaddition with enol ethers to produce related iminosugar derivatives.[2]

Biological Activity and Structure-Activity Relationships

Initial studies on this compound derivatives have primarily focused on two main areas of biological activity: antiviral effects and enzyme inhibition.

Antiviral Activity against Human Cytomegalovirus (HCMV)

Several α-D- and α-L-lyxofuranosyl benzimidazoles have been evaluated for their activity against herpesviruses, particularly HCMV.[1]

Structure-Activity Relationship (SAR) for Antiviral Activity: [1]

-

Stereochemistry: For the benzimidazole nucleosides, the α-L-isomers were generally more active against the AD169 strain of HCMV compared to the α-D-isomers.[1]

-

5'-Deoxy Modification: The 5'-deoxy analogues in the α-L-lyxose series were the most potent, with IC50 values in the sub-micromolar range.[1]

-

Substitution at the 2-position of Benzimidazole:

-

Halogens: 2-Halogen derivatives were found to be active against the Towne strain of HCMV.[1]

-

Amino Groups: 2-Isopropylamino and 2-cyclopropylamino derivatives were significantly less active.[1]

-

Thioethers: Methylthio and benzylthio derivatives were either inactive or weakly active with poor separation from cytotoxicity.[1]

-

Experimental Protocol: HCMV Plaque Reduction Assay

-

Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in multi-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a known titer of HCMV (e.g., Towne or AD169 strain).

-

Compound Treatment: After a viral adsorption period, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to untreated controls, is calculated.

Enzyme Inhibition: α-L-Fucosidase

4-Amino-4,5-dideoxy-L-lyxofuranose and its derivatives have been identified as potent inhibitors of α-L-fucosidase from bovine kidney.[2]

Structure-Activity Relationship (SAR) for Fucosidase Inhibition: [2]

-

The parent 4-amino-4,5-dideoxy-L-lyxofuranose is a nanomolar inhibitor.[2]

-

A related heptitol derivative, formed via cycloaddition, also exhibited potent inhibition in the same nanomolar range, suggesting that the core amino-sugar structure is crucial for activity.[2]

Experimental Protocol: α-L-Fucosidase Inhibition Assay [2]

-

Enzyme and Substrate Preparation: A solution of α-L-fucosidase from bovine kidney and a solution of the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside are prepared in an appropriate buffer (e.g., citrate buffer, pH 4.5).

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped by the addition of a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The inhibitory activity is determined by comparing the rate of the enzymatic reaction in the presence and absence of the inhibitor. The Ki value, or inhibition constant, can be determined from these data.

Quantitative Data Summary

The following tables summarize the quantitative data from the initial studies on this compound derivatives.

Table 1: Antiviral Activity of Lyxofuranosyl Benzimidazole Derivatives against HCMV (Towne Strain) [1]

| Compound | Stereochemistry | 2-Substituent | 5'-Modification | IC50 (µM) - Plaque Assay | IC90 (µM) - Yield Reduction |

| Analogue 1 | α-L | Cl | OH | 0.2 - 0.4 | 0.2 - 2 |

| Analogue 2 | α-L | Br | OH | 0.2 - 0.4 | 0.2 - 2 |

| Analogue 3 | α-L | Isopropylamino | OH | 60 - 100 | 17 - 100 |

| Analogue 4 | α-L | Cyclopropylamino | OH | 60 - 100 | 17 - 100 |

| Analogue 5 | α-L | Cl | H (deoxy) | 0.2 - 0.4 | 0.2 - 2 |

| Analogue 6 | α-L | Br | H (deoxy) | 0.2 - 0.4 | 0.2 - 2 |

Table 2: α-L-Fucosidase Inhibitory Activity of L-Lyxofuranose Derivatives [2]

| Compound | Ki (nM) |

| 4-amino-4,5-dideoxy-L-lyxofuranose | 10 |

| 1,2,5,6-tetradeoxy-2,5-imino-L-altroheptitol | 8 |

Visualizations

Signaling Pathways and Experimental Workflows

While direct modulation of complex intracellular signaling cascades by this compound derivatives has not been extensively reported in initial studies, their mechanism of action can be depicted as a direct inhibition of key viral or cellular processes. The following diagrams illustrate the logical flow of their action and the experimental workflow for their evaluation.

Caption: Proposed mechanism of antiviral action of this compound nucleoside analogues against HCMV.

Caption: Mechanism of α-L-fucosidase inhibition by L-lyxofuranose iminosugar derivatives.

Caption: General experimental workflow for the study of this compound derivatives.

Conclusion

The initial studies on this compound and its derivatives have established this scaffold as a valuable starting point for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of lyxofuranosyl nucleosides as potent antiviral compounds, particularly against HCMV, and of lyxofuranose-based iminosugars as effective enzyme inhibitors. The detailed synthetic protocols and quantitative biological data provide a solid foundation for further research in this area. Future work will likely focus on expanding the diversity of this compound derivatives, exploring a wider range of biological targets, and elucidating their mechanisms of action in greater detail, including their potential impact on cellular signaling pathways downstream of their primary targets.

References

- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-4,5-dideoxy-L-lyxofuranose derivatives and their evaluation as fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Glycan: A Technical Guide to the Biological Significance of D-Lyxofuranose

December 2025

Abstract

D-Lyxofuranose, the five-membered ring structure of the pentose sugar D-lyxose, presents a compelling enigma in the landscape of glycobiology. While its precursor, D-lyxose, is a known metabolite in certain microbial pathways, the natural occurrence of this compound within complex carbohydrates, glycoproteins, or glycolipids remains largely undocumented. This technical guide provides a comprehensive overview of the current understanding of D-lyxose metabolism and explores the burgeoning significance of this compound as a synthetic building block in the development of novel therapeutics, particularly nucleoside analogs. The conspicuous absence of this compound in naturally occurring bioactive molecules is a noteworthy observation that warrants further investigation. This whitepaper details the known metabolic fates of D-lyxose, summarizes the biological activities of synthetic D-lyxofuranosides, and provides an overview of relevant experimental methodologies for the target audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a monosaccharide, specifically the furanose form of the aldopentose sugar D-lyxose.[1] In aqueous solution, D-lyxose, like other sugars, exists as an equilibrium mixture of its open-chain and cyclic furanose and pyranose forms. The furanose form is characterized by a five-membered tetrahydrofuran ring. While D-lyxose itself is a known intermediate in the metabolism of some microorganisms, the biological significance of its furanose isomer, this compound, is primarily emerging from the field of synthetic medicinal chemistry. The lyxofuranose scaffold provides a unique stereochemical arrangement that is being exploited in the design of bioactive molecules with potential therapeutic applications.[2]

Metabolic Pathways of D-Lyxose

The biological relevance of this compound is intrinsically linked to the metabolism of its precursor, D-lyxose. In organisms that can utilize D-lyxose, the primary metabolic entry point is its isomerization to D-xylulose, a ketopentose that is an intermediate in the pentose phosphate pathway. This conversion is catalyzed by the enzyme D-lyxose isomerase.

D-Lyxose Isomerase Pathway

The most well-characterized pathway for D-lyxose catabolism involves the enzyme D-lyxose isomerase (EC 5.3.1.15). This enzyme catalyzes the reversible isomerization of D-lyxose to D-xylulose. D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, which enters the central carbon metabolism via the pentose phosphate pathway. This pathway is found in various bacteria.

Biological Significance of this compound in Synthetic Molecules

While the natural occurrence of this compound remains elusive, its synthetic incorporation into nucleoside analogs has demonstrated significant biological activity, particularly in the realm of antiviral drug discovery. The unique stereochemistry of the lyxofuranosyl moiety can influence the binding of these analogs to viral enzymes, leading to the inhibition of viral replication.

Antiviral Nucleoside Analogs

Research into the antiviral properties of synthetic nucleosides has explored the use of this compound as the sugar component. A notable study involved the synthesis and evaluation of α-D- and α-L-lyxofuranosyl derivatives of benzimidazoles for their activity against herpesviruses, specifically Herpes Simplex Virus-1 (HSV-1) and Human Cytomegalovirus (HCMV). While most of the tested compounds were either inactive or exhibited weak activity against HSV-1, certain 2-halogenated 5-deoxy-α-L-lyxofuranosyl analogues displayed potent activity against the Towne strain of HCMV.[3]

| Compound | Target Virus | Assay | IC₅₀ (µM) |

| 2-chloro-5-deoxy-α-L-lyxofuranosyl derivative | HCMV | Plaque Assay | 0.2 - 0.4 |

| 2-bromo-5-deoxy-α-L-lyxofuranosyl derivative | HCMV | Plaque Assay | 0.2 - 0.4 |

| 2-isopropylamino derivative | HCMV | Plaque Assay | 60 - 100 |

| 2-cyclopropylamino derivative | HCMV | Plaque Assay | 60 - 100 |

| Table 1: Anti-HCMV Activity of Synthetic Lyxofuranosyl Benzimidazole Derivatives. Data sourced from[3]. |

These findings underscore the potential of the this compound scaffold as a template for the design of novel antiviral agents. The specific stereochemical configuration of the sugar is critical for biological activity.[2]

The Absence of this compound in Natural Products: A Noteworthy Observation

Despite extensive research into natural products from marine, fungal, and bacterial sources, there is a conspicuous lack of reports on the isolation of molecules containing a this compound moiety. While various other pentoses, such as D-xylose and D-arabinose, are known components of bacterial exopolysaccharides and other natural products, D-lyxose and its furanose form appear to be rare in nature's biosynthetic repertoire. This absence could be due to several factors, including the lack of specific glycosyltransferases capable of incorporating this compound into larger structures or the potential instability of such linkages. This intriguing gap in our knowledge presents an opportunity for future research to investigate the biosynthetic constraints that may prevent the natural utilization of this compound.

Experimental Methodologies

Analysis of D-Lyxose Metabolism

The study of D-lyxose metabolism in microorganisms typically involves a combination of genetic and biochemical approaches.

Workflow for Characterizing D-Lyxose Metabolic Pathway:

A typical D-lyxose isomerase assay involves incubating the enzyme with D-lyxose and measuring the formation of D-xylulose over time. The product can be quantified using colorimetric methods or by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Synthesis of D-Lyxofuranoside Analogs

The synthesis of D-lyxofuranoside analogs, such as the antiviral benzimidazole derivatives, is a multi-step process that requires expertise in carbohydrate chemistry. A general synthetic scheme is outlined below.

General Synthetic Scheme for Nucleoside Analogs:

The key step is the glycosylation reaction, where the protected lyxofuranose (the glycosyl donor) is coupled with the desired heterocyclic base. The stereochemical outcome of this reaction is crucial and often requires careful optimization of reaction conditions.

Conclusion and Future Perspectives

The biological significance of this compound is a tale of two distinct narratives. On one hand, its apparent absence in natural products suggests it is a road less traveled by evolution in the construction of complex glycans. This "negative" result is in itself significant, prompting questions about the substrate specificity of glycosyltransferases and the evolutionary pressures that have favored other pentose sugars.

On the other hand, the synthetic incorporation of this compound into nucleoside analogs has unveiled its potential as a valuable scaffold for the development of potent antiviral agents. The promising activity of certain D-lyxofuranosyl derivatives against HCMV highlights the importance of exploring "unnatural" sugar moieties in drug design.

Future research should focus on two key areas:

-

A Deeper Search for Natural D-Lyxofuranosides: The application of more sensitive and sophisticated analytical techniques to a wider range of biological sources may yet reveal the presence of this compound in nature.

-

Expansion of Synthetic D-Lyxofuranoside Libraries: The synthesis and biological evaluation of a broader range of D-lyxofuranoside-containing molecules could lead to the discovery of new therapeutic agents for a variety of diseases.

References

- 1. Cas 532-20-7,this compound (9CI) | lookchem [lookchem.com]

- 2. alpha-D-Lyxofuranose|CAS 25545-04-4|Research Chemical [benchchem.com]

- 3. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of D-Lyxofuranose Nucleoside Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lyxofuranose nucleoside analogues represent a class of synthetic nucleosides with significant potential in antiviral and anticancer drug development. Their structural similarity to natural nucleosides allows them to interact with viral or cellular enzymes, while the unique stereochemistry of the this compound sugar moiety can confer novel biological activities and improved therapeutic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound nucleoside analogues, with a focus on benzimidazole derivatives active against Human Cytomegalomegalovirus (HCMV).

Synthetic Strategies

The synthesis of this compound nucleoside analogues typically involves a multi-step process commencing with the protection of the hydroxyl groups of D-lyxose, followed by a crucial glycosylation step to couple the sugar moiety to a heterocyclic base, and concluding with deprotection and purification.

A common and effective strategy is the synthesis of an acetylated this compound derivative, which serves as a stable glycosyl donor for the subsequent N-glycosylation reaction with a chosen nucleobase. This approach allows for good yields and control over the anomeric stereochemistry.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose (Glycosyl Donor)

This protocol outlines the preparation of the activated sugar donor, 1,2,3,5-tetra-O-acetyl-D-lyxofuranose, from D-lyxose.

Materials:

-

D-lyxose

-

Acetic anhydride

-

Pyridine

-

Concentrated Sulfuric Acid

-

Di-isopropyl ether

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flasks

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Acetylation of D-lyxose: In a round-bottom flask, suspend D-lyxose in a mixture of acetic anhydride and pyridine.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Cool the reaction mixture again in an ice bath and add di-isopropyl ether. Continue stirring in the ice bath for 4 hours.

-

Neutralize the reaction by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,2,3,5-tetra-O-acetyl-D-lyxofuranose as an oil.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: N-Glycosylation of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose with 2,5,6-Trichlorobenzimidazole

This protocol details the coupling of the activated sugar with the heterocyclic base.

Materials:

-

1,2,3,5-Tetra-O-acetyl-D-lyxofuranose

-

2,5,6-Trichlorobenzimidazole

-

Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, dissolve 2,5,6-trichlorobenzimidazole in anhydrous acetonitrile. Add bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution.

-

Glycosylation: In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-D-lyxofuranose in anhydrous acetonitrile.

-

Cool the sugar solution to 0°C and add the silylated nucleobase solution.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the protected nucleoside analogue.

Protocol 3: Deprotection of the Nucleoside Analogue

This protocol describes the removal of the acetyl protecting groups to yield the final this compound nucleoside analogue.

Materials:

-

Protected nucleoside analogue

-

Methanolic ammonia (saturated at 0°C)

-

Methanol

-

Round-bottom flask

Procedure:

-

Dissolve the protected nucleoside analogue in methanol in a round-bottom flask.

-

Add a solution of saturated methanolic ammonia.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

-

Purify the final compound by silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Antiviral Activity of 2-Substituted-5,6-dichloro-1-(α-D-lyxofuranosyl)benzimidazoles against Human Cytomegalovirus (HCMV)

| Compound | R-group at C2 | IC₅₀ (µM) - Towne Strain[1][2] | IC₅₀ (µM) - AD169 Strain[2] |

| 1 | Cl | >100 | >100 |

| 2 | Br | 60-100 | Not Reported |

| 3 | NHCH₃ | >100 | >100 |

| 4 | NH-cyclopropyl | 60-100 | Not Reported |

| 5 | NH-isopropyl | 60-100 | Not Reported |

| 6 | SCH₃ | >100 | >100 |

| 7 | S-benzyl | Weakly active | Not Reported |

IC₅₀ values were determined by plaque reduction or yield reduction assays.

Table 2: Characterization Data for a Representative this compound Nucleoside Analogue

| Compound | Formula | M.p. (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| 2-Chloro-5,6-dichloro-1-(α-D-lyxofuranosyl)benzimidazole | C₁₂H₁₁Cl₃N₂O₄ | 185-187 | 8.25 (s, 1H), 8.15 (s, 1H), 6.45 (d, J=4.0 Hz, 1H, H-1'), 5.40 (d, J=5.5 Hz, 1H, OH-2'), 5.25 (d, J=4.5 Hz, 1H, OH-3'), 4.80 (t, J=5.0 Hz, 1H, OH-5'), 4.40 (m, 1H, H-2'), 4.25 (m, 1H, H-3'), 4.10 (m, 1H, H-4'), 3.60 (m, 2H, H-5') | 145.2, 142.8, 132.5, 125.4, 120.1, 112.9, 87.9, 82.1, 78.5, 75.3, 61.8 |

Note: Specific NMR data can vary slightly based on solvent and instrument.

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound nucleoside analogues.

Caption: Potential mechanisms of action for this compound benzimidazole nucleoside analogues against HCMV.

References

Protocols for the Chemical Synthesis of D-Lyxofuranose

Application Note: This document provides detailed protocols for the chemical synthesis of D-Lyxofuranose, a pentose sugar of significant interest in the fields of drug development and biochemical research. The synthesis commences with the readily available starting material, D-xylose, and proceeds through a three-step sequence involving protection, epimerization, and deprotection. The described methods are designed to be accessible to researchers and scientists with a background in organic chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the following key stages:

-

Protection: The hydroxyl groups of D-xylose are protected using acetone to form 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. This step ensures the regioselectivity of the subsequent epimerization reaction.

-

Epimerization: The stereochemistry at the C-3 position of the protected xylofuranose is inverted to the lyxo configuration. This is accomplished via an oxidation-reduction sequence. The C-3 hydroxyl group is first oxidized to a ketone using a Swern oxidation, followed by stereoselective reduction to yield the desired lyxo-isomer.

-

Deprotection: The isopropylidene protecting groups are removed under mild acidic conditions to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the this compound synthesis.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Protection | D-Xylose | Acetone, Antimony pentachloride | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose | 89.2% |

| 2a | Epimerization (Oxidation) | 1,2-O-Isopropylidene-α-D-xylofuranose | Oxalyl chloride, DMSO, Triethylamine | 1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose | ~92% (estimated) |

| 2b | Epimerization (Reduction) | 1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose | Sodium borohydride | 1,2-O-Isopropylidene-β-D-lyxofuranose | High (predominantly the lyxo isomer)[1] |

| 3 | Deprotection | 1,2-O-Isopropylidene-β-D-lyxofuranose | Amberlite IR-120 H+ resin, Methanol | This compound | High (qualitative)[2] |

Experimental Protocols

Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose[1]

Materials:

-

D-Xylose (10.0 g)

-

Acetone (200 ml)

-

Antimony pentachloride (89.7 mg)

-

Molecular Sieves 3A (20 g)

-

Pyridine

-

Benzene

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add D-xylose (10.0 g) and acetone (200 ml).

-

Add antimony pentachloride (89.7 mg) to the mixture.

-

Set up a reflux condenser with a tube containing Molecular Sieves 3A (20 g) between the flask and the condenser to dry the refluxing solvent.

-